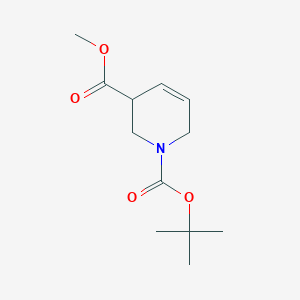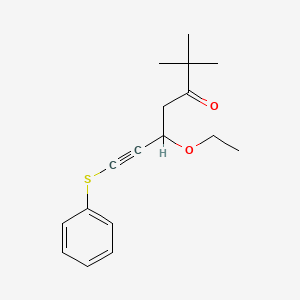
6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)- is a complex organic compound characterized by its unique structure, which includes a ketone, an ether, and a sulfide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)- typically involves multi-step organic reactions. The process may start with the preparation of the alkyne and ketone precursors, followed by the introduction of the ethoxy and phenylthio groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The industrial production process is designed to be scalable, ensuring consistent quality and supply of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as in biological or chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Heptyn-3-one: Lacks the ethoxy and phenylthio groups, making it less versatile.
5-Ethoxy-2,2-dimethyl-7-(phenylthio)-heptane: Similar structure but without the alkyne group.
2,2-Dimethyl-7-(phenylthio)-heptan-3-one: Lacks the ethoxy group.
Uniqueness
6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
183435-06-5 |
|---|---|
Molekularformel |
C17H22O2S |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
5-ethoxy-2,2-dimethyl-7-phenylsulfanylhept-6-yn-3-one |
InChI |
InChI=1S/C17H22O2S/c1-5-19-14(13-16(18)17(2,3)4)11-12-20-15-9-7-6-8-10-15/h6-10,14H,5,13H2,1-4H3 |
InChI-Schlüssel |
SJFPRCZURXTYCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC(=O)C(C)(C)C)C#CSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


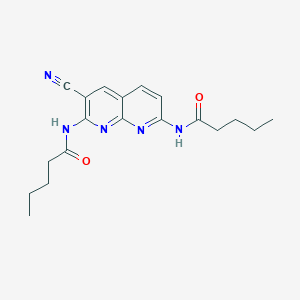

![N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide](/img/structure/B12565447.png)
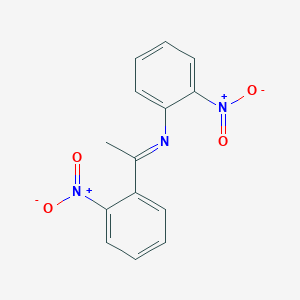
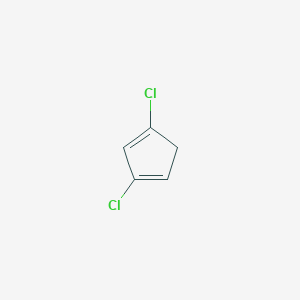
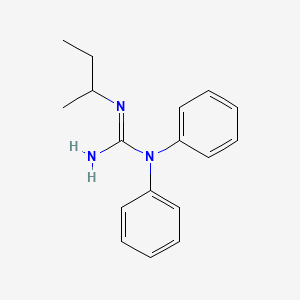
![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)

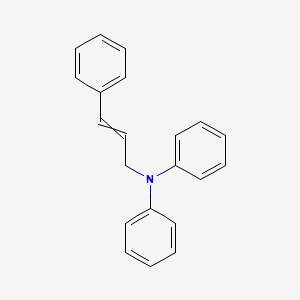
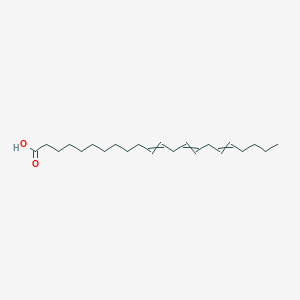
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
![5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B12565512.png)
![N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride](/img/structure/B12565515.png)
